Product packaging for 2-Cyclopentyl-4-nitrosophenol(Cat. No.:CAS No. 93803-43-1)

2-Cyclopentyl-4-nitrosophenol

Cat. No.: B12643697
CAS No.: 93803-43-1
M. Wt: 191.23 g/mol
InChI Key: CBCWWMWAAXQAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Cyclopentyl-4-nitrosophenol is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B12643697 2-Cyclopentyl-4-nitrosophenol CAS No. 93803-43-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93803-43-1

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-cyclopentyl-4-nitrosophenol

InChI

InChI=1S/C11H13NO2/c13-11-6-5-9(12-14)7-10(11)8-3-1-2-4-8/h5-8,13H,1-4H2

InChI Key

CBCWWMWAAXQAPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=C(C=CC(=C2)N=O)O

Origin of Product

United States

Dehydrogenation

One potential modification is the dehydrogenation of the cyclopentyl ring to form an aromatic phenyl ring, resulting in a biphenyl (B1667301) derivative. This type of reaction typically requires a catalyst and elevated temperatures to proceed.

Reaction Scheme: 2-Cyclopentyl-4-nitrosophenol could be converted to 2-Phenyl-4-nitrosophenol.

Potential Reagents and Conditions: A common catalyst for such dehydrogenation reactions is palladium on carbon (Pd/C), often requiring high temperatures, potentially exceeding 250°C.

Anticipated Outcome: The reaction would involve the elimination of hydrogen atoms from the cyclopentyl ring, driven by the thermodynamic stability of the resulting aromatic system. The viability of this reaction would depend on the stability of the nitroso and hydroxyl functional groups under the harsh reaction conditions, or the implementation of appropriate protecting group strategies.

Oxidation

Oxidative transformations of the cyclopentyl ring could lead to the introduction of carbonyl functionalities or, under more forceful conditions, ring cleavage.

Benzylic-type : The carbon atom of the cyclopentyl ring directly attached to the phenol (B47542) ring is in a position analogous to a benzylic carbon, making it a likely site for oxidation.

Reaction Scheme: could yield 2-(1-oxocyclopentyl)-4-nitrosophenol or potentially lead to ring-opened products.

Potential Reagents and Conditions: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) could be employed. Careful control of reaction parameters would be crucial to prevent over-oxidation or degradation of the sensitive phenol ring.

Ring-Opening : More vigorous oxidation could result in the cleavage of the C-C bonds within the cyclopentyl ring, ultimately forming a dicarboxylic acid derivative.

Reaction Scheme: This could transform the cyclopentyl group into a dicarboxylic acid side chain attached to the phenol.

Potential Reagents and Conditions: Reagents such as hot, concentrated nitric acid are known to effect such oxidative cleavages.

Halogenation

Elucidation of Reaction Mechanisms in this compound Synthesis

The synthesis of this compound is primarily achieved through the electrophilic C-nitrosation of 2-cyclopentylphenol (B118607). This reaction is a classic example of electrophilic aromatic substitution, where the hydroxyl group of the phenol (B47542) directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the bulky cyclopentyl group at an ortho position, the substitution occurs predominantly at the para position.

The reaction mechanism proceeds through several key steps:

Formation of the Electrophile : The active nitrosating agent is typically the nitrosonium ion (NO⁺). It is generated in situ from the protonation of nitrous acid (HNO₂), which itself is formed by adding a mineral acid, such as sulfuric or hydrochloric acid, to a nitrite (B80452) salt like sodium nitrite (NaNO₂) wikipedia.orglibretexts.org. The reaction is generally performed at low temperatures (0-15 °C) to ensure the stability of the nitrous acid and minimize side reactions google.comgoogle.com.

Electrophilic Attack : The electron-rich aromatic ring of 2-cyclopentylphenol acts as a nucleophile, attacking the electrophilic nitrosonium ion. The hydroxyl group is a strong activating group, increasing the nucleophilicity of the ring, particularly at the ortho and para positions. The attack at the para position is favored, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or a dienone intermediate quora.comresearchgate.net.

Deprotonation : A base, typically water, removes a proton from the sp³-hybridized carbon of the intermediate, restoring the aromaticity of the ring and yielding the final product, this compound quora.com.

Kinetic studies on the nitrosation of various phenols show that the reaction is generally first-order with respect to both the phenol and the nitrous acid concentration nih.gov. The rate-determining step is often considered the slow expulsion of the aromatic proton from the intermediate complex researchgate.netnih.gov. An alternative mechanistic pathway that has been proposed involves the one-electron oxidation of the corresponding phenolate (B1203915) ion to a phenoxyl radical, which then reacts with a nitric oxide radical (•NO) nih.gov.

Studies on the Tautomerism of Nitrosophenols (e.g., Quinone Oxime Forms)

Nitrosophenols, including this compound, exist in a tautomeric equilibrium with their corresponding quinone monoxime isomers brainly.inacs.org. In this case, 4-nitrosophenol (B94939) is in equilibrium with 1,4-benzoquinone (B44022) monoxime. This phenomenon is a type of nitroso-oxime tautomerism, analogous to the more common keto-enol tautomerism echemi.comstackexchange.comechemi.com.

The equilibrium between the two forms is influenced by several factors, including the solvent, temperature, and the electronic and steric nature of other substituents on the aromatic ring. While the nitrosophenol form retains the aromaticity of the benzene (B151609) ring, the quinone oxime form is often found to be surprisingly stable and can even be the predominant tautomer in many cases echemi.comstackexchange.com.

The stability of the quinone oxime form is attributed to a combination of factors that can outweigh the loss of aromatic resonance energy:

Bond Energies : The formation of a C=O (carbonyl) and C=N (oxime) double bond in the quinonoid structure can be energetically favorable.

Proton Affinity : The oxime functional group has a greater tendency to hold a dissociable proton compared to the phenolic hydroxyl group echemi.comstackexchange.com.

Intramolecular Hydrogen Bonding : In ortho-nitrosophenols, the phenolic form is stabilized by an intramolecular hydrogen bond, but in para-nitrosophenols, this interaction is absent, allowing the quinonoid form to be more competitive researchgate.net.

Computational studies provide insight into the relative stabilities of these tautomers. Ab initio molecular orbital calculations have shown that the relative stability is highly dependent on the aromatic system.

CompoundMore Stable TautomerEnergy Difference (kcal/mol)
2-NitrosophenolPhenolic10.3
1-Nitroso-2-naphtholPhenolic0.5
9,10-NitrosophenanthrolQuinonoid4.6

Table 1. Calculated Relative Stabilities of Nitrosophenol/Quinone Monoxime Tautomers. Data sourced from ab initio MO calculations researchgate.net. The energy difference represents how much more stable the indicated tautomer is compared to the other.

These studies indicate that as the size of the aromatic ring system increases, the quinonoid form becomes more favored researchgate.net. For substituted simple phenols like this compound, both tautomers are expected to be present in solution, with the equilibrium position being sensitive to the solvent environment.

Electron Transfer Processes and Radical Intermediates in Reactions

The reactivity of this compound can involve electron transfer processes and the formation of radical intermediates, particularly under oxidative, reductive, or photochemical conditions.

In Synthesis (Nitrosation): While the primary mechanism for nitrosation is electrophilic attack, an alternative pathway involving radical species has been proposed. This mechanism involves the one-electron oxidation of the phenolate ion to a phenoxyl radical. This radical can then combine with a nitric oxide radical (•NO), which is also present in the reaction medium, to form the C-nitroso product nih.govresearchgate.net. This radical pathway may compete with the ionic mechanism, especially under conditions that favor single-electron transfer (SET).

In Reduction Reactions: The reduction of the nitroso group to an amino group is a key transformation. The catalytic reduction of the related compound, 4-nitrophenol, to 4-aminophenol (B1666318) is a well-studied model reaction that proceeds through 4-nitrosophenol and 4-hydroxylaminophenol as intermediates researchgate.netacs.orgacs.org. These catalytic hydrogenations, often using metal nanoparticles, are understood to occur via electron-proton transfer pathways on the catalyst surface chemrxiv.org. The initial step in similar plasmon-mediated reactions is often a light-induced electron transfer from the metal nanoparticle to the adsorbed molecule, forming a transient negative ion that initiates the subsequent chemical transformations researchgate.net.

In Photochemical Reactions: Nitrophenols, which are structurally related to nitrosophenols, are known to undergo photochemical degradation that can involve radical intermediates. While direct photolysis of this compound is not extensively documented, studies on nitrophenols suggest that upon electronic excitation, processes like excited-state proton transfer can occur, which may be followed by electron transfer processes leading to the formation of nitrosophenol compounds as intermediates uci.edu. Photolysis of nitrophenols can lead to the formation of phenoxy radicals and other radical species that drive their degradation in the environment researchgate.net.

Kinetics and Thermodynamics of this compound Reactivity

Quantitative data on the kinetics and thermodynamics of this compound are scarce. However, valuable insights can be drawn from studies on the nitrosation of phenol and its substituted derivatives, as well as the reactivity of the resulting products.

Kinetics of Formation: The rate of nitrosation of phenols is highly dependent on reaction conditions such as pH, temperature, and the nature of the solvent.

Effect of pH : The reaction rate is significantly influenced by acidity, with a maximum rate typically observed around pH 3. At higher pH values, the concentration of the NO⁺ electrophile decreases, leading to a sharp drop in the reaction rate researchgate.net.

Effect of Substituents : The rate of electrophilic attack is enhanced by electron-donating substituents on the aromatic ring. The cyclopentyl group at the ortho position is an electron-donating alkyl group, which would be expected to increase the rate of nitrosation compared to unsubstituted phenol. A Hammett correlation for the nitrosation of various meta-substituted phenols yielded a large negative ρ value of -6.1, indicating that the reaction is highly sensitive to the electronic effects of substituents and is accelerated by electron donation researchgate.net.

Solvent Effects : Increasing the percentage of an organic co-solvent like acetonitrile (B52724) in water can strongly inhibit the nitrosation reaction, likely by altering the solvation of the reacting species researchgate.net.

Kinetics and Thermodynamics of Subsequent Reactions: The reactivity of the product is also of interest. For instance, the reduction of nitrophenols (a common subsequent reaction or analogue) has been studied extensively.

ReactionCatalyst/ConditionsParameterValue (kJ/mol)
Reduction of 4-NitrophenolAu NanoparticlesEa24 - 39
Reduction of 4-NitrophenolAuCu Nanoparticles (7-9 nm)Ea18 - 22
Reduction of 4-NitrophenolIonic Liquid Stabilized AuNPsEa99.4
Reduction of 2-NitrophenolIonic Liquid Stabilized AuNPsEa100.6
Reduction of 4-NitrophenolPd NanoparticlesEa (apparent)81.2
Reduction of 4-NitrophenolPd NanoparticlesEa (true)61.0

Table 2. Activation Energies (Ea) for the Catalytic Reduction of Nitrophenols. Data compiled from various kinetic studies researchgate.netrsc.orgmdpi.com. These values provide an indication of the energy barriers for reactions involving the nitro/nitroso functionality on a phenol ring.

The thermodynamic parameters for the tautomeric equilibrium (Section 3.2) are also crucial. The Gibbs free energy difference (ΔG) between the nitrosophenol and quinone oxime forms determines their relative populations at equilibrium. As indicated by computational studies, this value is sensitive to the specific molecular structure, ranging from a preference for the phenolic form (ΔG > 0 for the conversion to quinone oxime) in 2-nitrosophenol to a preference for the quinonoid form (ΔG < 0) in larger aromatic systems researchgate.net. For this compound, this equilibrium is expected to be finely balanced.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy would provide detailed information about the number of different types of protons, their electronic environment, and their connectivity within the 2-Cyclopentyl-4-nitrosophenol molecule. The expected chemical shifts (δ) in parts per million (ppm) would reveal the arrangement of protons on the aromatic ring and the cyclopentyl group. For instance, aromatic protons would likely appear in the downfield region (typically 6.0-8.0 ppm) due to the deshielding effects of the benzene (B151609) ring, while the protons of the cyclopentyl group would be found in the upfield region (around 1.0-3.5 ppm). Spin-spin coupling patterns would further elucidate the relative positions of neighboring protons.

Hypothetical ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H 7.5 - 7.8 Doublet 8.0
Aromatic H 7.2 - 7.4 Doublet of doublets 8.0, 2.0
Aromatic H 6.8 - 7.0 Doublet 2.0
Methine H (Cyclopentyl) 3.0 - 3.4 Multiplet -

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring would be influenced by the hydroxyl, nitroso, and cyclopentyl substituents. The carbons of the cyclopentyl group would appear at higher field strengths.

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-OH (Aromatic) 155 - 160
C-NO (Aromatic) 145 - 150
C-Cyclopentyl (Aromatic) 130 - 135
Aromatic CH 115 - 130
Methine C (Cyclopentyl) 40 - 45

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques would be indispensable.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, helping to trace the connectivity of protons within the aromatic ring and the cyclopentyl group.

Heteronuclear Single Quantum Coherence (HMQC): This technique would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be instrumental in connecting the cyclopentyl group to the correct position on the phenol (B47542) ring and confirming the relative positions of the substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular weight of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence and number of carbon, hydrogen, nitrogen, and oxygen atoms. This is a critical step in verifying the identity of a newly synthesized or isolated compound.

Hypothetical HRMS Data for this compound

Parameter Value
Molecular Formula C₁₁H₁₃NO₂
Calculated Exact Mass 191.0946

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the parent or precursor ion) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This technique would provide valuable information about the structural components of this compound. Expected fragmentation pathways would likely involve the loss of the nitroso group (NO), cleavage of the cyclopentyl ring, and other characteristic fragmentations of the phenolic structure. Analyzing these pathways helps to piece together the molecular structure and confirm the identity of the compound.

Table of Compound Names

Compound Name

Vibrational Spectroscopy for Functional Group Identification

To populate this section, experimental data from IR and Raman spectroscopy would be necessary to identify the characteristic vibrational modes of the functional groups present in this compound.

Infrared (IR) Spectroscopy

A detailed analysis would require an experimental IR spectrum of this compound. This would allow for the identification and assignment of absorption bands corresponding to the stretching and bending vibrations of its specific functional groups. Key expected vibrations would include:

O-H stretching of the phenolic group.

N=O stretching of the nitroso group.

C-H stretching and bending from the cyclopentyl and aromatic rings.

C=C stretching of the aromatic ring.

C-N stretching.

Without experimental data, a table of characteristic IR absorptions for this compound cannot be generated.

Raman Spectroscopy

Similarly, a Raman spectrum would be needed to provide complementary vibrational information. Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric stretching modes, such as the C=C bonds in the aromatic ring and the C-C bonds of the cyclopentyl group. A comprehensive study would involve assigning the observed Raman shifts to specific molecular vibrations. No such data for this compound was found.

Electronic Spectroscopy and Chromophoric Behavior

This section would explore the electronic transitions within the molecule using UV-Vis spectroscopy and, if applicable, fluorescence studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Characteristics

An experimental UV-Vis absorption spectrum is essential for determining the wavelengths of maximum absorption (λmax). These absorptions correspond to electronic transitions, typically π → π* and n → π*, within the molecule's chromophore (the nitrosophenol system). The cyclopentyl substituent would likely cause a shift in the absorption maxima compared to the parent 4-nitrosophenol (B94939) due to steric and electronic effects. Specific values for λmax and molar absorptivity (ε) for this compound are not available in the search results.

Fluorescence and Luminescence Studies (if applicable)

An investigation into the fluorescence or luminescence properties of this compound would require experimental measurements to determine if the compound emits light after electronic excitation, and if so, at what wavelengths. Many nitroso compounds are known to be non-fluorescent or weakly fluorescent. No studies on the luminescence behavior of this specific compound were found.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A crystallographic study of this compound would provide detailed information on:

Bond lengths and angles.

The conformation of the cyclopentyl ring.

The planarity of the aromatic system.

Intermolecular interactions, such as hydrogen bonding, in the solid state.

Crystal system and space group.

This data would be presented in a crystallographic information file (CIF) and summarized in tables. No published crystal structure for this compound could be located.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemrxiv.org For a molecule like 2-Cyclopentyl-4-nitrosophenol, DFT can be employed to predict a variety of properties.

Geometry optimization is a fundamental computational procedure that aims to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this process would involve determining the most stable conformation of the cyclopentyl group relative to the nitrosophenol ring, as well as the precise bond lengths, bond angles, and dihedral angles of the entire molecule. researchgate.net

Illustrative Data for Optimized Geometrical Parameters of a Substituted Phenol (B47542) Ring (Example) Note: The following data is illustrative for a substituted phenol and not specific to this compound, as direct computational studies are not available.

ParameterBondCalculated Value (Å or °)
Bond Lengths (Å)C-O1.365
O-H0.963
C-N1.450
Bond Angles (°)C-O-H109.5
C-C-N119.8
O-N-O121.0

Following geometry optimization, vibrational frequency analysis is typically performed to confirm that the optimized structure corresponds to a true energy minimum. This is achieved by ensuring that all calculated vibrational frequencies are real; the presence of imaginary frequencies would indicate a transition state rather than a stable molecule.

Furthermore, these calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. epa.govresearchgate.net For this compound, this would allow for the assignment of characteristic vibrational bands, for instance, the O-H stretch of the phenol group, the N=O stretch of the nitroso group, and various vibrations associated with the aromatic and cyclopentyl rings. core.ac.uk

Illustrative Vibrational Frequencies for a Substituted Phenol (Example) Note: The following data is illustrative and not specific to this compound.

Vibrational ModeCalculated Frequency (cm-1)Description
ν(O-H)3650O-H stretching
ν(N=O)1550N=O stretching
ν(C=C)1600Aromatic C=C stretching
δ(C-H)1450Cyclopentyl C-H bending

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net For this compound, analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

Illustrative Frontier Orbital Energies (Example) Note: The following data is illustrative and not specific to this compound.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.com It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net Regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, are electron-deficient and are prone to nucleophilic attack. youtube.com For this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and nitroso groups, and positive potential around the hydrogen atom of the hydroxyl group.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com While DFT calculations focus on the static properties of a single molecule, MD simulations provide insights into the dynamic behavior of a system, such as a molecule in solution or in a crystal. For this compound, MD simulations could be used to study its conformational flexibility, its interactions with solvent molecules, and its aggregation behavior.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.commdpi.com These models are developed by first calculating a set of molecular descriptors for each compound in a dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature. nih.gov A mathematical model is then built to relate these descriptors to the observed activity or property. For this compound, a QSAR study could be conducted if there were a series of related compounds with known biological activities, to predict its potential efficacy and guide the design of new, more potent analogues. Similarly, a QSPR model could be developed to predict physical properties such as solubility or boiling point.

Reaction Pathway Energetics and Transition State Analysis

A critical aspect of computational chemistry is its ability to map out the energetic landscape of a chemical reaction. For a compound such as this compound, this would involve modeling its synthesis or degradation pathways.

Transition State Analysis: Beyond the thermodynamics, understanding the kinetics of a reaction is crucial. This is achieved through the identification and characterization of transition states—the highest energy points along the reaction coordinate. Computational methods can locate the geometry of a transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. A higher activation energy implies a slower reaction. For this compound, locating the transition state for the addition of a nitrosating agent to the phenol ring would provide invaluable information about the mechanism and factors influencing the reaction speed.

A hypothetical reaction coordinate diagram would illustrate these energetic changes, showing the relative energies of the reactants, transition state(s), any intermediates, and the final product.

Hypothetical Reaction Energetics Data for the Nitrosation of 2-Cyclopentylphenol (B118607)

SpeciesRelative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants (2-Cyclopentylphenol + Nitrosating Agent)0.00.0
Transition State+25.0+28.5
Intermediate Complex-5.2-3.0
Product (this compound)-15.8-12.1

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)

Computational chemistry is also instrumental in predicting the spectroscopic properties of molecules, which is vital for their identification and characterization.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are typically made using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The calculated chemical shifts are then compared to a reference compound, usually tetramethylsilane (B1202638) (TMS), to provide values that can be directly correlated with experimental spectra. Accurate prediction of the chemical shifts for the protons and carbons in the cyclopentyl group and the substituted phenol ring would aid in the assignment of experimental NMR data.

UV-Vis Maxima: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method used to predict the electronic absorption spectra of molecules like this compound. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the presence of the nitroso and hydroxyl groups on the aromatic ring would be expected to give rise to characteristic electronic transitions that could be predicted computationally.

Hypothetical Predicted Spectroscopic Data for this compound

ParameterPredicted Value
¹H NMR Chemical Shift (aromatic C-H)6.8 - 7.5 ppm
¹³C NMR Chemical Shift (aromatic C-OH)150 - 160 ppm
¹³C NMR Chemical Shift (aromatic C-NO)165 - 175 ppm
UV-Vis λmax 1~280 nm
UV-Vis λmax 2~400 nm

Applications and Synthetic Utility in Organic Chemistry

Role as an Intermediate in Fine Chemical Synthesis

Substituted nitrosophenols are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. The nitrosation of phenols is a well-established method for introducing a nitrogen-containing functional group onto an aromatic ring. For instance, the synthesis of 4-nitrosophenol (B94939) is a key step in the production of various compounds. The presence of the cyclopentyl group at the ortho-position in 2-Cyclopentyl-4-nitrosophenol offers a strategic tool for directing subsequent reactions and modifying the properties of the final product, such as solubility and biological activity.

The synthesis of the related compound, 2-cyclopentyl-4-chlorophenol, has been achieved through the alkylation of p-chlorophenol with cyclopentanol, demonstrating a viable route to introduce the 2-cyclopentyl moiety onto a phenol (B47542) ring. A plausible synthetic pathway to this compound would involve the direct nitrosation of 2-cyclopentylphenol (B118607), likely using nitrous acid.

Table 1: Potential Reactions Utilizing this compound as an Intermediate

Reaction Type Reagent(s) Potential Product Class Significance
Reduction H₂, Pd/C or NaBH₄ 2-Cyclopentyl-4-aminophenol Precursor for dyes, pharmaceuticals (e.g., paracetamol analogues), and antioxidants.
Oxidation H₂O₂ or other oxidizing agents 2-Cyclopentyl-4-nitrophenol Intermediate for further functionalization or synthesis of energetic materials.

Use as a Precursor for Nitrogen-Containing Heterocycles

The nitrosophenol functional group is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The nitroso group can participate in cyclization reactions, either through reduction to an amino group followed by condensation or through direct reaction with other functional groups. These heterocycles are core structures in many biologically active molecules and functional materials. The cyclopentyl substituent can influence the stereochemical outcome of these cyclization reactions and modulate the electronic properties of the resulting heterocyclic system.

Catalytic Applications and Ligand Design involving the Nitrosophenol Moiety

Phenols and their derivatives, particularly those that can be converted to aminophenols, are important ligands in coordination chemistry and catalysis. The reduction of this compound would yield 2-Cyclopentyl-4-aminophenol, a compound suitable for use as a ligand for various transition metals. The combination of the phenol oxygen and the amine nitrogen allows it to act as a bidentate ligand. The bulky cyclopentyl group can create a specific steric environment around the metal center, influencing the selectivity and activity of the resulting catalyst in reactions such as polymerization, oxidation, or reduction. For example, the catalytic reduction of nitrophenols to aminophenols is a widely studied reaction, often employing metal nanoparticles as catalysts.

Development of Novel Reagents and Methodologies utilizing this compound

The unique combination of functional groups in this compound could be exploited to develop new synthetic reagents. The nitroso group can act as an electrophile or participate in cycloaddition reactions. Methodologies could be developed where the cyclopentyl group serves to enhance solubility in organic solvents or to direct reactions to specific sites on a substrate through steric hindrance.

Integration into Functional Materials (e.g., Dyes, Sensors) (focused on chemical function, not biological)

Nitrosophenols and their corresponding quinone monoxime tautomers are known to form colored complexes with metal ions and can be used in the synthesis of dyes. The specific chromophoric properties of this compound and its derivatives could be harnessed to create novel dyes. The color and stability of these dyes would be influenced by the electronic effects of the nitroso and hydroxyl groups, as well as the steric and electronic contributions of the cyclopentyl substituent.

Furthermore, the phenolic group makes the molecule responsive to changes in pH. This property, combined with potential fluorescence or colorimetric changes upon binding to analytes, makes it a candidate for the development of chemical sensors. For instance, fluorescent sensors for chlorophenols have been developed using modified polymers, demonstrating the utility of phenolic compounds in sensor technology. An electrochemical sensor for the simultaneous detection of 4-chlorophenol and 4-nitrophenol has also been reported, highlighting the relevance of substituted phenols in analytical applications.

Table 2: Potential Functional Material Applications

Material Type Underlying Chemical Principle Potential Application
Dyes Formation of colored metal complexes; Azo-coupling after reduction. Textile dyeing, printing inks.
pH Indicators Protonation/deprotonation of the phenolic hydroxyl group. Analytical chemistry, process monitoring.

Separation and Purification Method Development

The purification of substituted phenols often relies on chromatographic techniques. For the closely related compound, 2-Cyclopentyl-4-nitrophenol, a reverse-phase high-performance liquid chromatography (HPLC) method has been described. This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. Such a method would likely be adaptable for the separation and purification of this compound, allowing for the isolation of the pure compound from reaction mixtures and the analysis of its purity. The scalability of such liquid chromatography methods also permits their use in preparative separations to obtain larger quantities of the purified substance.

Environmental Transformation and Mechanistic Degradation Studies Non Toxicological

Investigation of Photolytic Degradation Pathways

Currently, there is a lack of specific studies detailing the photolytic degradation pathways of 2-Cyclopentyl-4-nitrosophenol. Research on the photodegradation of related nitrosophenol compounds is also limited, making it difficult to extrapolate potential transformation mechanisms. Further investigation is required to determine the role of sunlight in the environmental breakdown of this compound, including the identification of potential photoproducts and the kinetics of the degradation process.

Chemical and Enzymatic Degradation Mechanisms

Reactivity in Environmental Model Systems

Data on the reactivity of this compound within environmental model systems, such as soil or aquatic microcosms, is currently unavailable. Such studies are essential for predicting its behavior and impact in real-world ecosystems. Investigating its interactions with common environmental components like minerals, dissolved organic matter, and microbial communities would provide valuable insights into its potential for transport, sequestration, and degradation.

Future Directions and Emerging Research Avenues for 2 Cyclopentyl 4 Nitrosophenol

Exploration of New Synthetic Paradigms

Current synthetic routes to nitrosophenols often rely on the nitrosation of corresponding phenols. A common method involves the reaction of phenol (B47542) with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. While effective, these methods can sometimes lead to mixtures of isomers and byproducts. Future research is poised to explore more sophisticated and efficient synthetic strategies.

A promising direction is the development of catalytic C-H functionalization methods. This would involve the direct and selective introduction of a nitroso group onto a cyclopentylphenol precursor, bypassing the need for pre-functionalized substrates and reducing waste. Research could focus on designing transition-metal catalysts (e.g., based on palladium, rhodium, or copper) that can direct the nitrosation to the specific para-position of the phenol.

Furthermore, flow chemistry presents another innovative paradigm. Continuous-flow reactors could offer superior control over reaction parameters such as temperature, pressure, and mixing, potentially leading to higher yields, improved safety profiles for handling reactive intermediates, and easier scalability.

Table 1: Comparison of Potential Synthetic Paradigms for 2-Cyclopentyl-4-nitrosophenol

Synthetic ParadigmPotential AdvantagesResearch Focus
Catalytic C-H NitrosationHigh atom economy, reduced waste, high selectivity.Development of novel transition-metal catalysts, optimization of reaction conditions.
Flow ChemistryEnhanced safety, precise process control, scalability, higher yields.Reactor design, optimization of flow parameters, integration with real-time analytics.
Photochemical SynthesisMild reaction conditions, unique reactivity patterns.Identification of suitable photosensitizers, investigation of reaction mechanisms.

Advanced Mechanistic Studies using High-Resolution Techniques

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and exploring its applications. While classical spectroscopic methods provide valuable information, future research will increasingly leverage high-resolution, in-situ techniques to probe reaction intermediates and transition states.

Techniques such as photoionization and photoelectron photoion coincidence spectroscopy can be employed to detect and identify transient, reactive intermediates in the gas phase during synthesis. rsc.org This could provide unprecedented insight into the nitrosation mechanism. Cryogenic matrix isolation spectroscopy could also be used to trap and characterize fleeting intermediates at low temperatures, allowing for detailed structural and electronic analysis.

Computational chemistry, particularly density functional theory (DFT), will play a pivotal role in complementing experimental studies. High-level calculations can map out reaction energy profiles, elucidate the structures of transition states, and predict the influence of the cyclopentyl substituent on the electronic properties and reactivity of the nitrosophenol core.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

Table 2: Applications of AI/ML in this compound Research

Application AreaAI/ML ApproachPotential Outcome
Reaction PredictionTraining models on reaction databases.Accurate prediction of reaction yields and optimal conditions.
Property PredictionQuantitative Structure-Property Relationship (QSPR) modeling.Estimation of solubility, stability, and electronic properties.
De Novo DesignGenerative models (e.g., GANs, VAEs).Proposal of novel derivatives with enhanced properties.

Design of Novel Chemical Entities with Tailored Reactivity Profiles

The core structure of this compound serves as a versatile scaffold for the design of new chemical entities with customized properties. Future research will focus on the strategic modification of this structure to fine-tune its reactivity and functionality. For instance, introducing electron-donating or electron-withdrawing groups onto the cyclopentyl ring or the aromatic nucleus can modulate the electronic properties of the molecule, influencing its redox potential and its ability to participate in various chemical reactions.

The synthesis of a library of derivatives, by varying the substituents, will be a key strategy. researchgate.netnih.gov This approach, combined with high-throughput screening, can rapidly identify compounds with desirable characteristics for applications in materials science, catalysis, or as intermediates in organic synthesis. The design of these novel entities can be guided by the predictive models developed using machine learning, creating a synergistic loop between computational design and experimental validation.

Investigation of Solid-State Reactivity and Transformations

The behavior of this compound in the solid state presents another important research frontier. The arrangement of molecules in a crystal lattice can profoundly influence their reactivity, which can differ significantly from their behavior in solution. Future studies could explore the topochemical reactions of crystalline this compound, where the outcome of a reaction is dictated by the crystal packing.

Advanced solid-state characterization techniques, such as single-crystal X-ray diffraction at various temperatures and solid-state NMR, will be essential for understanding the crystal structure and intermolecular interactions. Investigations into polymorphism—the ability of a compound to exist in multiple crystalline forms—could reveal different solid-state properties and reactivities for each polymorph. This knowledge is particularly relevant for applications in materials science, where the solid-state structure determines the material's bulk properties.

Q & A

Q. How can researchers design robust catalytic systems for selective functionalization of this compound?

  • Methodology :
  • Catalyst Screening : Test transition-metal complexes (e.g., Pd/C, CuI) under varying conditions (solvent, temperature).
  • DoE (Design of Experiments) : Apply factorial designs to optimize parameters like catalyst loading (5–20 mol%) and reaction time (2–24 h) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.